Comparative Lipophilicity: LogP Differentiation from 3-tert-Butyl-5-isopropylpyrazole
Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a compound's solubility, membrane permeability, and potential for off-target binding. 5-Isobutyl-3-isopropyl-1H-pyrazole exhibits a calculated LogP value of 2.83, which is notably lower than the 3.05 calculated for the closely related analog 3-tert-butyl-5-isopropylpyrazole [1]. This difference in lipophilicity arises from the substitution of a bulky, branched tert-butyl group with a more linear isobutyl moiety, which reduces overall hydrophobicity .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.83 |
| Comparator Or Baseline | 3-tert-butyl-5-isopropylpyrazole (LogP = 3.05) |
| Quantified Difference | ΔLogP = -0.22 |
| Conditions | Calculated using ACD/Labs or similar software; standard in silico prediction methods |
Why This Matters
A lower LogP can translate to improved aqueous solubility and reduced non-specific binding, which may enhance the compound's suitability for certain biological assays and reduce downstream purification requirements in medicinal chemistry workflows.
- [1] ChemSrc. 1H-Pyrazole,3-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI) – Physical and chemical properties (LogP = 2.83060). Accessed 2026. View Source
